molecular formula C20H22N2O4 B2932393 2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 896365-18-7

2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2932393
CAS No.: 896365-18-7
M. Wt: 354.406
InChI Key: WHHJMYUPXGMFJA-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities such as antioxidant, antibacterial, and anti-inflammatory properties .

Scientific Research Applications

2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:

Preparation Methods

The synthesis of 2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 1-(4-methylphenyl)-5-oxopyrrolidine-3-amine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide can be compared with other benzamide derivatives such as:

  • 2,3-dimethoxy-N-(4-methylphenyl)benzamide
  • 3-acetoxy-2-methylbenzamide
  • 2,4-dimethoxy-N-(4-phenylmethoxyphenyl)benzamide

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .

Properties

IUPAC Name

2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-4-6-15(7-5-13)22-12-14(10-19(22)23)21-20(24)17-9-8-16(25-2)11-18(17)26-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHJMYUPXGMFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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